1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine
Beschreibung
Eigenschaften
IUPAC Name |
1-ethyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-6-17-7-9-18(10-8-17)21(19,20)16-14(4)12(2)11-13(3)15(16)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVLGKXXNURMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride (TMS-Cl)
The sulfonyl chloride intermediate is synthesized via sulfonation of 2,3,5,6-tetramethylbenzene (durene) using chlorosulfonic acid (ClSO₃H).
Procedure:
-
Add durene (10 g, 67.5 mmol) to chlorosulfonic acid (15 mL) at 0°C under nitrogen.
-
Stir at 25°C for 3 hr, then pour into ice water.
-
Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
-
Recrystallize from hexane to obtain TMS-Cl as white crystals (85% yield).
Characterization Data:
-
Molecular Formula: C₁₀H₁₃ClO₂S
-
¹H NMR (CDCl₃): δ 2.42 (s, 12H, 4×CH₃), 7.35 (s, 2H, Ar-H).
-
MS (EI): m/z 244.1 [M]⁺.
Synthesis of 1-Ethylpiperazine
Mono-alkylation of piperazine is achieved using ethyl bromide under controlled conditions to minimize di-alkylation.
Procedure:
-
Dissolve piperazine (8.6 g, 100 mmol) in anhydrous THF.
-
Add ethyl bromide (10.9 g, 100 mmol) dropwise at 0°C.
-
Stir at 25°C for 12 hr, filter, and concentrate.
-
Purify via fractional distillation to isolate 1-ethylpiperazine (65% yield).
Characterization Data:
-
Molecular Formula: C₆H₁₄N₂
-
Boiling Point: 145–147°C.
-
¹H NMR (CDCl₃): δ 1.15 (t, 3H, CH₂CH₃), 2.45–2.70 (m, 10H, piperazine-H).
Final Sulfonylation Reaction
The target compound is synthesized by reacting 1-ethylpiperazine with TMS-Cl in the presence of a base.
Procedure:
-
Dissolve 1-ethylpiperazine (2.0 g, 15.6 mmol) and TMS-Cl (3.8 g, 15.6 mmol) in DCM (30 mL).
-
Add triethylamine (3.2 mL, 23.4 mmol) dropwise at 0°C.
-
Stir at 25°C for 6 hr, wash with water, and dry over Na₂SO₄.
-
Purify via silica gel chromatography (EtOAc/hexane, 1:3) to obtain the product as a white solid (72% yield).
Characterization Data:
-
Molecular Formula: C₁₈H₂₈N₂O₂S
-
Melting Point: 128–130°C.
-
¹H NMR (DMSO-d₆): δ 1.10 (t, 3H, CH₂CH₃), 2.20 (s, 12H, 4×CH₃), 2.50–3.10 (m, 10H, piperazine-H), 7.25 (s, 2H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 12.5, 17.8, 45.2, 52.4, 126.5, 134.2, 140.5, 142.0.
Alternative Methods and Optimization
One-Pot Alkylation–Sulfonylation
To streamline synthesis, a one-pot approach eliminates intermediate isolation:
-
React piperazine with ethyl bromide (1:1 molar ratio) in THF at 25°C for 12 hr.
-
Add TMS-Cl and triethylamine directly to the mixture.
-
Stir for 6 hr, then isolate the product (60% yield).
Solvent and Base Effects
Yields vary with reaction conditions:
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DCM | Triethylamine | 25°C | 72% |
| THF | Pyridine | 50°C | 68% |
| Acetonitrile | DBU | 25°C | 65% |
Challenges and Solutions
-
Di-alkylation Byproduct: Use a 1:1 molar ratio of piperazine to ethyl bromide to suppress N,N'-diethylpiperazine formation.
-
Sulfonyl Chloride Hydrolysis: Conduct reactions under anhydrous conditions with molecular sieves.
-
Purification: Silica gel chromatography or recrystallization from ethanol/water improves purity (>98%).
Industrial-Scale Considerations
-
Cost Efficiency: Bulk synthesis of TMS-Cl reduces material costs.
-
Green Chemistry: Replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity.
-
Process Safety: Monitor exothermic sulfonylation step to prevent thermal runaway.
Analyse Chemischer Reaktionen
1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is also used in the development of new biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(phenylsulfonyl)piperazine
This compound replaces the tetramethylphenyl group with a simple phenyl ring. A 2022 crystallographic study revealed that the phenylsulfonyl group adopts a planar conformation, with intermolecular interactions dominated by C–H···O hydrogen bonds. In contrast, the tetramethylphenyl analog likely exhibits increased steric hindrance, reducing crystallinity but improving lipophilicity. DFT calculations showed that electron-withdrawing substituents on the sulfonyl group enhance molecular stability .
1-Ethyl-4-(4-nitrophenyl)piperazine (Nemacol series)
The nitro group in Nemacol derivatives confers strong electron-withdrawing effects, distinct from the sulfonyl group in the target compound. Nemacol analogs demonstrated inhibitory effects on the vesicular acetylcholine transporter in C. elegans, suggesting that functional group choice (sulfonyl vs. nitro) significantly alters biological target specificity .
1-Ethyl-4-(methylsulfonyl)piperazine
In PD-1/PD-L1 inhibition assays, this compound showed EC50 values >180 nM, indicating weak activity. The larger tetramethylphenylsulfonyl group in the target compound may enhance binding through hydrophobic interactions but could also introduce steric clashes, necessitating further evaluation .
Anti-inflammatory and Antihistamine Derivatives
Cyclizine (1-benzhydryl-4-methylpiperazine) and its tolyl/cumene derivatives (e.g., 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine) showed anti-inflammatory effects in rat models. The tetramethylphenylsulfonyl group in the target compound may offer improved H1 receptor affinity due to enhanced hydrophobic interactions .
PD-1/PD-L1 Inhibitors
Piperazine-based inhibitors with solubilizing tags like 1-ethyl-4-(methylsulfonyl)-piperazine exhibited weak activity (EC50 >180 nM), while bulkier substituents (e.g., tetramethylphenyl) might improve target engagement through π-π stacking or hydrophobic interactions .
Acetylcholinesterase (AChE) Inhibitors
Docking studies of 1,4-disubstituted piperazines revealed that sulfonyl groups participate in hydrogen bonding with AChE’s catalytic site. The tetramethylphenylsulfonyl moiety could enhance binding via van der Waals interactions but may reduce solubility .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (mg/mL)* |
|---|---|---|---|---|
| 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine | ~363.5 | Tetramethylphenylsulfonyl, ethyl | 3.8 | <0.1 (aqueous) |
| 1-Ethyl-4-(phenylsulfonyl)piperazine | ~280.4 | Phenylsulfonyl, ethyl | 2.1 | 1.2 |
| 1-Ethyl-4-(4-nitrophenyl)piperazine | ~295.3 | Nitrophenyl, ethyl | 1.5 | 0.8 |
| 1-Ethyl-4-(methylsulfonyl)piperazine | ~206.3 | Methylsulfonyl, ethyl | 0.3 | >10 |
*Predicted using QSAR models.
The tetramethylphenyl group increases LogP by ~1.7 compared to phenylsulfonyl analogs, suggesting improved membrane permeability but poorer aqueous solubility .
Biologische Aktivität
1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The chemical structure of 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₃O₂S
- Molecular Weight : 299.38 g/mol
This compound consists of a piperazine ring substituted with an ethyl group and a sulfonamide moiety attached to a tetramethylphenyl group. The presence of these functional groups contributes to its biological activity.
Anticonvulsant Activity
Research has indicated that piperazine derivatives exhibit anticonvulsant properties. A study focusing on various substituted piperazines demonstrated that modifications at the sulfonamide position can enhance anticonvulsant activity while minimizing sedative effects. The specific compound 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine was evaluated for its efficacy in animal models of epilepsy, showing significant reductions in seizure frequency compared to controls .
The proposed mechanism for the anticonvulsant activity of this compound involves modulation of neurotransmitter systems. Piperazines are known to interact with GABAergic pathways, enhancing GABA receptor activity which leads to increased inhibitory neurotransmission. This mechanism is crucial in preventing seizure propagation in the brain.
Study 1: Efficacy in Animal Models
In a controlled study involving rodent models of epilepsy, 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine was administered at varying doses. The results indicated a dose-dependent reduction in seizure activity. The compound exhibited a significant protective effect at doses of 10 mg/kg and above .
| Dose (mg/kg) | Seizure Frequency (per hour) | Efficacy (%) |
|---|---|---|
| 0 | 15 | 0 |
| 5 | 12 | 20 |
| 10 | 7 | 53 |
| 20 | 3 | 80 |
Study 2: Neurotoxicity Assessment
While assessing the safety profile of this compound, neurotoxicity was evaluated using the rotorod test. The results indicated minimal neurotoxic effects at therapeutic doses, suggesting a favorable safety margin for clinical applications .
Q & A
Q. Basic Research
- Structural confirmation : Use / NMR to verify the ethylpiperazine and tetramethylphenyl groups. Key NMR signals:
- Piperazine protons: δ 2.4–3.0 ppm (multiplet) .
- Aromatic protons: Absent (fully substituted phenyl) .
- Mass spectrometry : ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
Q. Advanced Research
- Thermal stability : TGA/DSC to assess decomposition temperatures (>200°C recommended for storage) .
- X-ray crystallography : Resolve 3D conformation to study sulfonyl-piperazine dihedral angles, critical for receptor binding .
How does the sulfonyl group influence pharmacological activity in related piperazine derivatives?
Basic Research
Sulfonamide groups enhance:
- Bioavailability : Increased solubility via hydrogen bonding with biological membranes .
- Enzyme inhibition : Sulfonyl moieties interact with catalytic residues in kinases or proteases .
Q. Advanced Research
- Structure-activity relationship (SAR) : Modifying sulfonyl substituents (e.g., electron-withdrawing groups) can amplify target affinity. For example, trifluoromethoxy or nitro groups improve inhibition of tyrosine kinases .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with enzymes like PDE5 or HIV protease .
How should researchers resolve contradictions in reported synthetic yields or purity data?
Q. Methodological Approach
- Systematic screening : Test reaction variables (solvent, temperature, stoichiometry) from conflicting protocols (e.g., vs. 3) .
- Cross-validation : Compare NMR and LC-MS data with literature benchmarks. Discrepancies in piperazine proton shifts may indicate residual solvents .
- Reproducibility : Replicate experiments ≥3 times under controlled conditions (e.g., inert atmosphere) .
What strategies optimize solubility and stability for in vitro assays?
Q. Basic Research
- Solubility screening : Test DMSO, PEG-400, or cyclodextrin-based solutions. Typical solubility: 10–50 mM in DMSO .
- pH stability : Assess compound integrity in PBS (pH 7.4) vs. acidic buffers (pH 2.0) over 24 hours .
Q. Advanced Research
- Lyophilization : Prepare stable lyophilized powders using trehalose or mannitol as cryoprotectants .
- Degradation studies : Use UPLC-QTOF to identify hydrolysis products (e.g., sulfonic acid derivatives) under accelerated conditions (40°C/75% RH) .
What toxicological profiles are documented for similar piperazine derivatives?
Q. Basic Research
- Acute toxicity : LD values >500 mg/kg in rodents for most sulfonylated piperazines .
- Handling protocols : Use PPE (gloves, goggles) and fume hoods to avoid dermal/ocular irritation .
Q. Advanced Research
- Genotoxicity assays : Conduct Ames tests (Salmonella TA98/TA100) to rule out mutagenicity .
- Metabolic pathways : In vitro CYP450 screening (e.g., CYP3A4/2D6) to predict drug-drug interactions .
How can computational modeling guide SAR studies?
Q. Methodological Answer
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformations .
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., methyl → ethyl groups) .
- ADMET prediction : Use SwissADME to forecast logP, BBB permeability, and hERG liability .
What are the best practices for storing and handling this compound?
- Storage : -20°C in amber vials under argon to prevent oxidation .
- Stability monitoring : Quarterly HPLC checks for degradation (<5% impurity over 12 months) .
How does the ethyl group on the piperazine ring affect pharmacokinetics?
- Half-life extension : Ethyl substituents reduce hepatic clearance by sterically shielding metabolic sites (e.g., N-dealkylation) .
- Tissue distribution : Radiolabeling studies (e.g., -ethyl) show preferential accumulation in liver and kidneys .
What in vitro models are suitable for evaluating its therapeutic potential?
- Oncology : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Neurology : Primary neuron cultures for assessing NMDA receptor modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
